Aloeresin A Aloeresin A 1,5-Anhydro-1-[7-hydroxy-5-methyl-4-oxo-2-(2-oxopropyl)-4H-1-benzopyran-8-yl]-2-O-[3-(4-hydroxyphenyl)acryloyl]hexitol is a natural product found in Aloe ferox, Aloe africana, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 74545-79-2
VCID: VC21335604
InChI: InChI=1S/C28H28O11/c1-13-9-18(32)23(26-22(13)19(33)11-17(37-26)10-14(2)30)27-28(25(36)24(35)20(12-29)38-27)39-21(34)8-5-15-3-6-16(31)7-4-15/h3-9,11,20,24-25,27-29,31-32,35-36H,10,12H2,1-2H3
SMILES: CC1=CC(=C(C2=C1C(=O)C=C(O2)CC(=O)C)C3C(C(C(C(O3)CO)O)O)OC(=O)C=CC4=CC=C(C=C4)O)O
Molecular Formula: C28H28O11
Molecular Weight: 540.5 g/mol

Aloeresin A

CAS No.: 74545-79-2

VCID: VC21335604

Molecular Formula: C28H28O11

Molecular Weight: 540.5 g/mol

* For research use only. Not for human or veterinary use.

Aloeresin A - 74545-79-2

Description

Aloeresin A is a naturally occurring compound primarily derived from the sap of the Aloe vera plant. It belongs to the chromone class of compounds and is known for its diverse biological activities, including antibacterial, anti-inflammatory, and antioxidant properties. The molecular formula of Aloeresin A is often reported as C₂₂H₂₂O₁₁, although some sources may list it differently .

Biological Activities of Aloeresin A

Aloeresin A exhibits significant biological activity, particularly against bacterial strains such as Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli. Its mechanism involves strong binding affinity to bacterial proteins involved in pathogenesis, suggesting its potential as an antibacterial agent . Additionally, it shows anti-inflammatory properties, which could be beneficial in treating conditions like keratitis, where inflammation plays a critical role .

Antibacterial Activity

Aloeresin A has been studied for its antibacterial effects using molecular docking and dynamics simulations. It targets proteins such as ExoU, ExoS, ExoT, ExoY, and PLY, which are associated with bacterial virulence. The binding energies for these interactions range from −7.59 to −6.20 kcal/mol, indicating strong affinity .

Target ProteinBinding Energy (kcal/mol)Hydrogen Bonds FormedNotable Residues
ExoU−7.596ASP263, GLY259
ExoS−7.096ASP301, SER305
ExoT−6.565ARG173, ASP389
ExoY−6.427ARG108, LYS107
PLY−6.206ARG51, LYS152

Anti-inflammatory Activity

Aloeresin A also demonstrates anti-inflammatory effects by inhibiting key inflammatory pathways. This property is particularly relevant in treating conditions like keratitis, where inflammation is a major factor in disease progression .

Mechanism of Action

The mechanism of action of Aloeresin A involves its ability to interact with various biological targets. It acts as an inhibitor against bacterial proteins and host transcription factors, disrupting their normal functioning and affecting multiple biochemical pathways. Additionally, it has been identified as an α-glucosidase inhibitor, which may help regulate carbohydrate metabolism.

Synthesis and Preparation

Aloeresin A can be synthesized through the hydrolysis of aloesin, another chromone derivative found in Aloe species. Industrial production typically involves the extraction of Aloe species' leaf exudates, followed by purification processes.

CAS No. 74545-79-2
Product Name Aloeresin A
Molecular Formula C28H28O11
Molecular Weight 540.5 g/mol
IUPAC Name [4,5-dihydroxy-6-(hydroxymethyl)-2-[7-hydroxy-5-methyl-4-oxo-2-(2-oxopropyl)chromen-8-yl]oxan-3-yl] 3-(4-hydroxyphenyl)prop-2-enoate
Standard InChI InChI=1S/C28H28O11/c1-13-9-18(32)23(26-22(13)19(33)11-17(37-26)10-14(2)30)27-28(25(36)24(35)20(12-29)38-27)39-21(34)8-5-15-3-6-16(31)7-4-15/h3-9,11,20,24-25,27-29,31-32,35-36H,10,12H2,1-2H3
Standard InChIKey QACRJXSXSVUOFZ-UHFFFAOYSA-N
Isomeric SMILES CC1=CC(=C(C2=C1C(=O)C=C(O2)CC(=O)C)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)OC(=O)/C=C/C4=CC=C(C=C4)O)O
SMILES CC1=CC(=C(C2=C1C(=O)C=C(O2)CC(=O)C)C3C(C(C(C(O3)CO)O)O)OC(=O)C=CC4=CC=C(C=C4)O)O
Canonical SMILES CC1=CC(=C(C2=C1C(=O)C=C(O2)CC(=O)C)C3C(C(C(C(O3)CO)O)O)OC(=O)C=CC4=CC=C(C=C4)O)O
Synonyms aloeresin A
PubChem Compound 57370126
Last Modified Apr 15 2024

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